molecular formula C8H7BrClN B13328882 3-Bromo-2-chloro-5-cyclopropylpyridine CAS No. 1638771-41-1

3-Bromo-2-chloro-5-cyclopropylpyridine

Cat. No.: B13328882
CAS No.: 1638771-41-1
M. Wt: 232.50 g/mol
InChI Key: OXAIRJFBJOLFTM-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-cyclopropylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-cyclopropylpyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5-cyclopropylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-cyclopropylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions to facilitate the formation of new carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-5-cyclopropylpyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the development of bioactive molecules, such as pharmaceuticals or agrochemicals. Its halogenated structure may enhance the biological activity and selectivity of these molecules.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for drug development. It may serve as a lead compound for the design of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-cyclopropylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a desired therapeutic effect. The presence of halogen atoms can influence the compound’s binding affinity and selectivity, enhancing its efficacy in targeting specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-5-cyclopropylpyridine
  • 3-Bromo-2-cyclopropylpyridine
  • 3-Chloro-2-cyclopropylpyridine
  • 3-Bromo-5-cyclopropylpyridine

Uniqueness

3-Bromo-2-chloro-5-cyclopropylpyridine is unique due to the specific arrangement of its substituents on the pyridine ring. The combination of bromine, chlorine, and a cyclopropyl group imparts distinct chemical properties, such as reactivity and stability, which may not be observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1638771-41-1

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

3-bromo-2-chloro-5-cyclopropylpyridine

InChI

InChI=1S/C8H7BrClN/c9-7-3-6(5-1-2-5)4-11-8(7)10/h3-5H,1-2H2

InChI Key

OXAIRJFBJOLFTM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(N=C2)Cl)Br

Origin of Product

United States

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